molecular formula C6H11OP B2693877 Oxo-bis(prop-2-enyl)phosphanium CAS No. 107265-01-0

Oxo-bis(prop-2-enyl)phosphanium

Cat. No.: B2693877
CAS No.: 107265-01-0
M. Wt: 130.127
InChI Key: SEXMAJCJOIWOKW-UHFFFAOYSA-N
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Description

Oxo-bis(prop-2-enyl)phosphanium is a chemical compound with significant potential in various scientific research fields This compound is characterized by the presence of phosphorus and oxygen atoms, along with prop-2-enyl groups

Preparation Methods

The synthesis of oxo-bis(prop-2-enyl)phosphanium involves several steps. One common method includes the reaction of prop-2-enyl halides with phosphorus trichloride, followed by oxidation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Oxo-bis(prop-2-enyl)phosphanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxo-bis(prop-2-enyl)phosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of oxo-bis(prop-2-enyl)phosphanium involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to the formation of stable complexes with metals and other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve coordination with metal centers and participation in redox reactions.

Comparison with Similar Compounds

Oxo-bis(prop-2-enyl)phosphanium can be compared with other similar compounds such as:

    Triphenylphosphine: Unlike triphenylphosphine, this compound contains prop-2-enyl groups, which impart different reactivity and properties.

    Phosphine oxides: These compounds share the presence of phosphorus and oxygen atoms but differ in their organic substituents and overall structure.

Properties

IUPAC Name

oxo-bis(prop-2-enyl)phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OP/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXMRQDRJMRKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[P+](=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OP+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107265-01-0
Record name 3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene
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